2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization steps to introduce the carboxylic acid group.
Cyclization Reaction: The initial step involves the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring.
Formation of Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or similar reagents to form the fused pyrimidine ring.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic rings or reduce nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Investigated for its anticancer properties, as it can interfere with cell proliferation pathways.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways. For example, its anticancer activity may be due to the inhibition of kinases involved in cell cycle regulation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-7-carboxylic acid
Uniqueness
2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity to targets, stability, and ease of functionalization.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for further research and development
Properties
Molecular Formula |
C19H13N3O2 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)17-11-15(13-7-3-1-4-8-13)20-18-12-16(21-22(17)18)14-9-5-2-6-10-14/h1-12H,(H,23,24) |
InChI Key |
PDHTVJCBZCRINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.